R-3-N-苄氧羰基丁烷-1,3-二胺

描述

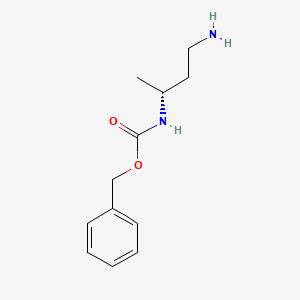

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality benzyl N-[(2R)-4-aminobutan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-[(2R)-4-aminobutan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

工业化学

该化合物可用于工业化学领域,特别是利用均相催化剂转化1,3-丁二烯 . 将1,3-丁二烯作为廉价且丰富的原料用于新的应用引起了人们的兴趣,特别是在化工行业 .

催化剂开发

该化合物可用于催化剂的开发。 例如,它可用于选择性加氢1,3-丁二烯,该反应由锚定在石墨烯上的单个Pd原子催化 . 该过程在工业上很重要,该反应的产物选择性是一个重大挑战 .

苄胺的保护

该化合物可用于用二氧化碳保护苄胺 . 在多步合成方案中,保护基的引入和去除无处不在。 从绿色化学的角度来看,采用原位和可逆保护和脱保护序列的替代策略将很有吸引力 .

缩合反应

该化合物可用于缩合反应。 例如,它可用于在多种极性质子和非质子溶剂中,苄基氨基甲酸酯与乙二醛的酸催化缩合 . 此过程会导致笼状化合物的形成 .

高能密度材料 (HEDMs) 的合成

该化合物可用于合成高能密度材料 (HEDMs)。 对新、更强力 HEDMs 的合成方法进行研究和开发是全世界化学家和材料科学家的一个重要目标 .

脂肪族胺的无痕连接体

该化合物可用作无痕自牺牲连接体,由连接到苄基氨基甲酸酯 (DEC) 的二硫醇-乙基碳酸酯组成,该连接体可以修饰脂肪族胺,并在二硫键还原后快速定量地释放它们 .

生物活性

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, often referred to as benzyl (R)-(4-aminobutan-2-yl)carbamate, is a compound belonging to the carbamate class, characterized by its unique structure that includes a benzyl group attached to a carbamate moiety linked to an aminobutanol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate has the following chemical properties:

- Molecular Formula : C12H19N2O2

- Molecular Weight : 225.29 g/mol

- CAS Number : 1414960-65-8

The structure features a chiral center at the second carbon of the butanamine chain, which is crucial for its biological activity.

The biological activity of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of cholinesterase inhibitors, which are vital for treating neurodegenerative diseases such as Alzheimer's.

- Targeting Protein-Ligand Interactions : The compound has been utilized in studies examining enzyme mechanisms and protein-ligand interactions, highlighting its role in biochemical pathways related to neurotransmitter regulation and synthesis.

1. Medicinal Chemistry

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate has been investigated for its potential therapeutic applications:

- Cholinesterase Inhibition : Similar carbamates have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

2. Research Findings

Recent studies have evaluated the compound's efficacy and mechanism of action:

Case Study 1: Neuroprotective Effects

In a study involving animal models of Alzheimer's disease, benzyl N-[(2R)-4-aminobutan-2-yl]carbamate was administered at varying doses. The results indicated a dose-dependent reduction in cognitive decline markers, correlating with increased acetylcholine levels in the brain.

Case Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with BACE1 in vitro. The results showed that at a concentration of 10 µM, it inhibited BACE1 activity by approximately 28%, highlighting its potential as a therapeutic agent in Alzheimer's disease management.

属性

IUPAC Name |

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDIYCOYIKOQP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。